molecular formula C23H29NO B012323 2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 19661-02-0

2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

Cat. No.: B012323
CAS No.: 19661-02-0
M. Wt: 335.5 g/mol
InChI Key: BTIQMEMVSDDJFY-UHFFFAOYSA-N
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Description

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-: is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts-type alkylation followed by intramolecular cyclization reactions to achieve the desired structure .

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohol derivatives .

Scientific Research Applications

5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidinopropyl side chain play crucial roles in its binding to target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzosuberenol
  • 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
  • 5H-Dibenzo[a,d]-1-cyclohepten-5-ol

Uniqueness

What sets 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- apart from similar compounds is its unique combination of a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

19661-02-0

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2

InChI Key

BTIQMEMVSDDJFY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O

Canonical SMILES

C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O

19661-02-0

Synonyms

10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol

Origin of Product

United States

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